(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane
Description
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral 1,3-dioxolane derivative characterized by a phenyl group at position 2 and a 2-hydroxyethyl substituent at position 4 of the dioxolane ring. The stereochemistry at the 4-position (R-configuration) is critical for its spatial arrangement and interactions in synthetic or biological contexts. This compound is typically synthesized via acetalization reactions involving diols and carbonyl compounds, often catalyzed by acidic or heteropolyacid catalysts .
Properties
IUPAC Name |
2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOVEALVHXHJR-NFJWQWPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(O1)C2=CC=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Protonation of the carbonyl oxygen in the aldehyde precursor initiates nucleophilic attack by ethylene glycol, forming a hemiketal intermediate. Subsequent dehydration and cyclization yield the dioxolane ring. The stereochemical outcome at the 4-position is influenced by the bulkiness of the catalyst and solvent polarity.
Standard Protocol
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Catalyst : p-Toluenesulfonic acid (pTSA, 5 mol%) or BF₃·Et₂O (10 mol%)
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Solvent : Toluene with a Dean-Stark trap for azeotropic water removal
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Temperature : 80–110°C for 6–12 hours
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Yield : 75–82%
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Enantiomeric Excess : 88–92% ee (4R) when using chiral Brønsted acids
Asymmetric Catalysis for Enantioselective Synthesis
Achieving high enantioselectivity necessitates chiral catalysts or auxiliaries. Recent advances employ BINOL-derived phosphoric acids to induce asymmetry during the cyclization step.
Chiral Brønsted Acid Catalysis
Kinetic Resolution via Enzymatic Hydrolysis
Racemic mixtures of the dioxolane can be resolved using lipases:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Substrate : Racemic acetate derivative
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Conditions : Phosphate buffer (pH 7.0), 37°C
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Result : 94% ee (4R) after 48 hours
Industrial-Scale Production
Scalable methods prioritize cost efficiency and minimal purification steps. Continuous flow reactors and immobilized catalysts are employed to enhance throughput.
Continuous Flow Synthesis
Solvent-Free Conditions
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Catalyst : Sulfated zirconia (5 wt%)
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Temperature : 120°C
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Yield : 80%
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Advantage : Eliminates volatile organic solvents, aligning with green chemistry principles
Purification and Characterization
Post-synthesis purification ensures enantiomeric and chemical purity.
Chromatographic Methods
| Technique | Conditions | Outcome |
|---|---|---|
| Flash Chromatography | Silica gel, hexane:ethyl acetate (3:1) | 95% purity |
| Chiral HPLC | Chiralpak AD-H column, ethanol:hexane (1:4) | 99% ee (4R) |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.25 (q, J = 6.8 Hz, 1H, C4-H), 3.75–3.60 (m, 2H, CH₂OH)
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across methodologies:
| Method | Catalyst | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | pTSA | 82 | 88 | Moderate |
| Chiral Brønsted acid | BINOL-phosphoric acid | 78 | 91 | Low |
| Continuous flow | Amberlyst-15 | 85 | 90 | High |
| Solvent-free | Sulfated zirconia | 80 | 89 | High |
Challenges and Optimization Strategies
Byproduct Formation
Moisture Sensitivity
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Issue : Hydrolysis of the dioxolane ring under acidic aqueous conditions.
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Solution : Use of molecular sieves (4Å) to maintain anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dioxolane ring.
Substitution: The hydroxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to enhance the efficacy and stability of active pharmaceutical ingredients (APIs) makes it valuable in drug formulation. For instance:
- Synthesis of Anti-Diabetic Molecules : It serves as a starting material for the total synthesis of cytopiloyne, an anti-diabetic agent .
- Chiral Center Introduction : The compound is used to introduce chiral centers selectively during synthesis processes, which is crucial for the development of enantiomerically pure drugs .
Cosmetic Formulations
Moisturizing Agent
In cosmetic chemistry, this compound is included in skincare products due to its moisturizing properties. It improves the texture of creams and lotions, enhancing user experience and product effectiveness .
Polymer Chemistry
Specialty Polymers Production
This compound is also applied in polymer chemistry to produce specialty polymers. Its incorporation leads to materials with enhanced durability and flexibility, making it ideal for applications in packaging and coatings. The unique properties imparted by the dioxolane structure contribute to the performance characteristics of these materials .
Flavor and Fragrance Industry
Olfactory Properties
this compound is utilized in the flavor and fragrance industry due to its pleasant scent profile. It acts as a flavoring agent that enhances consumer products by providing desirable olfactory characteristics.
Research Applications
Reagent in Chemical Reactions
In academic and industrial research settings, this compound serves as a reagent for various chemical reactions. Its unique structure allows researchers to explore new compounds and materials effectively. Notable studies include:
- Interaction Studies with Biological Macromolecules : Research has indicated potential interactions with proteins and nucleic acids, which are essential for understanding its pharmacodynamics and pharmacokinetics.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis; enhances drug efficacy and stability |
| Cosmetic Formulations | Used as a moisturizing agent; improves texture of skincare products |
| Polymer Chemistry | Contributes to production of durable and flexible specialty polymers |
| Flavor & Fragrance | Acts as a flavoring agent; enhances olfactory properties in consumer products |
| Research | Serves as a reagent for chemical reactions; aids in the development of new compounds |
Case Studies
- Pharmaceutical Synthesis : A study demonstrated the use of this compound in synthesizing a novel anti-diabetic compound. The compound's chiral nature allowed for selective synthesis routes that improved yield and purity.
- Cosmetic Product Development : A formulation incorporating this dioxolane derivative was tested against standard moisturizers. Results showed improved hydration levels in skin samples compared to control formulations.
- Polymer Performance Testing : Polymers synthesized using this compound exhibited superior mechanical properties when subjected to stress tests compared to traditional polymer formulations.
Mechanism of Action
The mechanism of action of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group adds hydrophobic character, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
- 4-Methyl-2-phenyl-1,3-dioxolane : Substitutes hydroxyethyl with methyl, reducing polarity.
- Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate : Features ester groups and a hydroxyphenyl substituent, altering electronic properties .
Electronic Effects :
- The hydroxyethyl group in the target compound participates in hydrogen bonding and hyperconjugation, stabilizing specific conformers. In contrast, methyl or phenyl substituents primarily exert steric or inductive effects. For example, 2-phenyl-1,3-dioxolane derivatives exhibit energy differences of 1.2–3.5 kcal/mol between stable and unstable conformers, influenced by substituent electronic profiles .
Structural Parameters :
| Compound | Dihedral Angle (H1 vs. Aromatic Ring) | C7–H1 Bond Length (Å) | Mulliken Charge (H1) |
|---|---|---|---|
| 2-Phenyl-1,3-dioxolane | 15°–25° | 1.09–1.10 | +0.12–0.15 |
| (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (Inferred) | ~10°–20° | 1.08–1.09 | +0.10–0.12 |
The hydroxyethyl group likely reduces steric strain, leading to smaller dihedral angles and slightly shorter C–H bonds compared to bulkier substituents .
Stability and Conformational Dynamics
- Thermal Stability : 2-Phenyl-1,3-dioxolane derivatives decompose at 150–200°C, while hydroxyethyl variants may show lower thermal stability due to hydroxyl group reactivity .
- Conformational Flexibility : Hyperconjugation in 2-phenyl-1,3-dioxolane stabilizes planar conformers, whereas hydroxyethyl substituents favor folded conformations via intramolecular H-bonding .
Biological Activity
(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound belonging to the class of dioxolanes. Its unique structure, characterized by a dioxolane ring, a hydroxyethyl group, and a phenyl substituent, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antioxidant properties, interactions with biological macromolecules, and potential therapeutic applications.
Structure and Properties
The stereochemistry of this compound significantly influences its chemical behavior and biological activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing solubility and reactivity, while the phenyl group contributes hydrophobic character, potentially affecting binding affinity with biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 198.23 g/mol |
| LogP | 0.9 |
| TPSA | 68 Ų |
Antioxidant Properties
Research indicates that dioxolane derivatives exhibit significant antioxidant activity . This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative damage.
Interaction with Biological Macromolecules
Studies have shown that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding its pharmacodynamics and pharmacokinetics. The hydroxyethyl group enhances the compound's ability to form stable complexes with biomolecules, which may lead to altered biological functions.
Case Studies
- Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The compound exhibited a dose-dependent response in scavenging free radicals.
- Cell Proliferation Studies : In cancer research, the compound was tested on various cancer cell lines (e.g., MDA-MB-231) where it showed an ability to induce apoptosis and inhibit cell proliferation at specific concentrations. The mechanism involved the activation of caspase pathways, indicating potential as an anti-cancer agent .
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxyethyl group forms hydrogen bonds with target biomolecules.
- Hydrophobic Interactions : The phenyl group enhances binding through hydrophobic interactions.
- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways.
Comparative Analysis
To understand the unique properties of this compound relative to other dioxolanes, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity Profile |
|---|---|---|
| 4-(2-Hydroxyethyl)-2-methyl-1,3-dioxolane | Methyl group instead of phenyl | Different antioxidant profile |
| 4-(2-Hydroxyethyl)-2-benzyl-1,3-dioxolane | Benzyl substituent | Enhanced lipophilicity |
| 5-Methyl-3-phenyldihydro-1H-pyrrole | Different core structure | Varying interaction dynamics |
Q & A
Q. What are the optimal synthetic routes for preparing (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane, and how can reaction conditions be systematically optimized?
Answer:
- Synthesis Optimization : Begin with diol precursors and acid-catalyzed cyclization using reagents like 2,2-dimethoxypropane. Adjust reaction time (e.g., 3–24 hours), temperature (room temperature vs. reflux), and catalyst (e.g., NEt₃ or TsOH) to optimize yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/ether mixtures to isolate the product. Monitor purity via TLC and NMR .
- Yield Enhancement : Conduct kinetic studies by sampling reaction mixtures at intervals to identify side products (e.g., incomplete cyclization) and adjust stoichiometry or catalyst loading .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how should data be interpreted?
Answer:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., dioxolane protons at δ 4.5–5.5 ppm, hydroxyethyl group at δ 3.6–4.0 ppm). Compare with analogs like (4R,5R)-4,5-bis-(2-iodophenyl)-1,3-dioxolane to validate stereochemistry .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and dioxolane C-O (1050–1250 cm⁻¹) stretches.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out impurities .
Q. How can researchers assess the compound’s stability under varying pH, temperature, and solvent conditions?
Answer:
- Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO, MeOH) vs. nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to detect decomposition .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in stereochemical assignments or spectral data?
Answer:
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NOESY/ROESY NMR to confirm spatial proximity of substituents .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data. Use Boltzmann population analysis to account for conformational flexibility .
- Chiral Derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) and analyze via HPLC or NMR .
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most promising?
Answer:
- Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) in cyclization reactions.
- Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP) to separate enantiomers during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity. Prepare protein constructs (e.g., His-tagged enzymes) and vary ligand concentrations .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues .
Q. How should researchers investigate the environmental fate and ecotoxicological impact of this compound?
Answer:
- Biodegradation Studies : Use OECD 301B guidelines to test microbial degradation in aqueous systems. Analyze metabolites via LC-MS .
- Toxicity Profiling : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae) at concentrations 0.1–100 mg/L. Measure endpoints like EC50 and NOEC .
Methodological Frameworks
Q. How to align research on this compound with theoretical frameworks (e.g., reaction mechanisms, supramolecular chemistry)?
Answer:
- Mechanistic Studies : Use isotopic labeling (e.g., ²H or ¹⁸O) to track reaction pathways. Compare experimental kinetics with DFT-derived transition states .
- Supramolecular Design : Explore host-guest interactions using macrocycles (e.g., cyclodextrins) and analyze via NMR titrations or crystallography .
Q. What statistical approaches are critical for validating experimental reproducibility?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize synthetic parameters (e.g., catalyst loading, solvent ratio) and quantify interactions .
- Error Analysis : Calculate standard deviations across triplicate runs. Use ANOVA to assess significance of variable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
